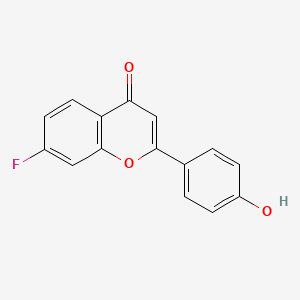
7-Fluoro-2-(4-hydroxyphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2-(4-hydroxyphenyl)-4H-chromen-4-one is a fluorinated derivative of chromenone, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and 2-fluorobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxyacetophenone and 2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
7-Fluoro-2-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, dihydro derivatives, and substituted analogs with different functional groups.
科学的研究の応用
7-Fluoro-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a fluorescent probe for imaging and detection of biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 7-Fluoro-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit tyrosine kinases involved in cancer cell signaling.
Pathways Involved: It can affect various cellular pathways, including apoptosis (programmed cell death) and cell cycle regulation, leading to the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
7-Fluoro-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a methoxy group instead of a hydroxy group.
7-Fluoro-2-(4-aminophenyl)-4H-chromen-4-one: Contains an amino group instead of a hydroxy group.
7-Fluoro-2-(4-nitrophenyl)-4H-chromen-4-one: Contains a nitro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxy group in 7-Fluoro-2-(4-hydroxyphenyl)-4H-chromen-4-one enhances its hydrogen bonding capability, increasing its solubility and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
特性
分子式 |
C15H9FO3 |
|---|---|
分子量 |
256.23 g/mol |
IUPAC名 |
7-fluoro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO3/c16-10-3-6-12-13(18)8-14(19-15(12)7-10)9-1-4-11(17)5-2-9/h1-8,17H |
InChIキー |
LDHWYWDHXXIFIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


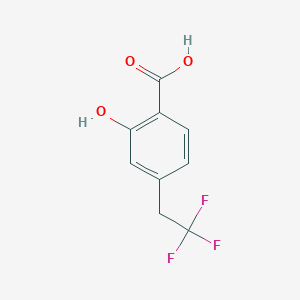
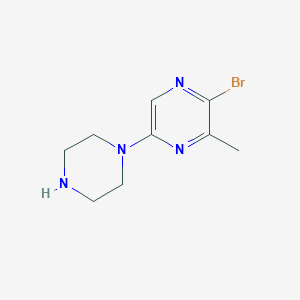
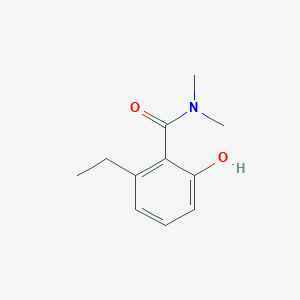
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
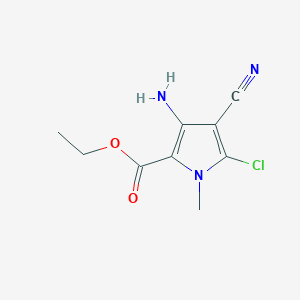

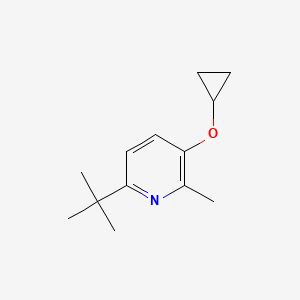
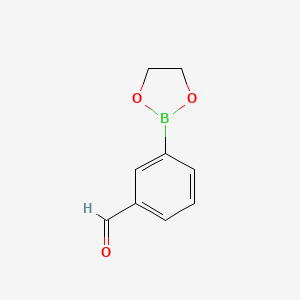
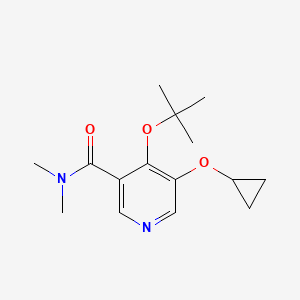
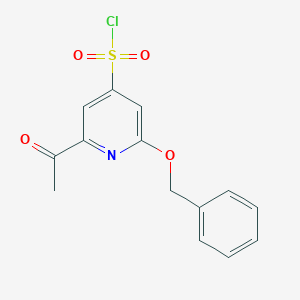

![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)

![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
